2-Iodo-3-nitropyridine
Overview
Description
2-Iodo-3-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It is an important intermediate in organic synthesis .
Synthesis Analysis
The synthesis of nitropyridine derivatives often starts with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride. This is followed by treatment with a concentrated ammonia solution to yield 2,4-dihydroxy-5-carbethoxypyridine .Molecular Structure Analysis
The molecular structure of 2-Iodo-3-nitropyridine has been studied extensively. In the molecule, all bond lengths are normal and in good agreement with those reported previously for similar compounds .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
2-Iodo-3-nitropyridine is a white to cream to brown or pale yellow to yellow crystalline powder . Its molecular weight is 249.99 .Scientific Research Applications
In a study published in Acta Crystallographica, the crystal structure of 2-Iodo-3-nitro-pyridine was analyzed . Here are the details:
1. Specific Scientific Field The study falls under the field of Crystallography .
3. Methods of Application or Experimental Procedures The crystal data was collected using a Bruker SMART CCD area-detector diffractometer . The structure was solved using the SHELXS97 program and refined using the SHELXL97 program .
4. Results or Outcomes The study found that in the crystal structure of the compound, intermolecular C—H N hydrogen-bonding interactions link the molecules into one-dimensional chains along the b axis .
1. Organic Synthesis 2-Iodo-3-nitropyridine has been used in organic synthesis . Specific applications or reactions were not detailed in the source, but the compound is likely used as a building block or intermediate in the synthesis of more complex organic molecules .
2. Reaction with N2O5 A reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
3. Synthesis of Imidazo[4,5-c]pyridines From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds have a wide range of applications in medicinal chemistry.
4. Synthesis of 2-Substituted-5-Nitropyridines From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
5. Substitution with Ammonia and Amines 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
1. Organic Synthesis 2-Iodo-3-nitropyridine has been used in organic synthesis . Specific applications or reactions were not detailed in the source, but the compound is likely used as a building block or intermediate in the synthesis of more complex organic molecules .
2. Reaction with N2O5 A reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
3. Synthesis of Imidazo[4,5-c]pyridines From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds have a wide range of applications in medicinal chemistry.
4. Synthesis of 2-Substituted-5-Nitropyridines From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
5. Substitution with Ammonia and Amines 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Future Directions
properties
IUPAC Name |
2-iodo-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAYSMTXILGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433154 | |
Record name | 2-IODO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-nitropyridine | |
CAS RN |
209286-96-4 | |
Record name | 2-IODO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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